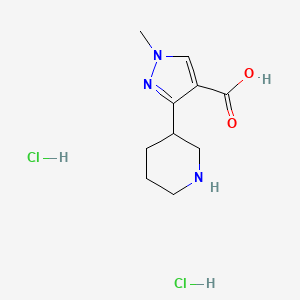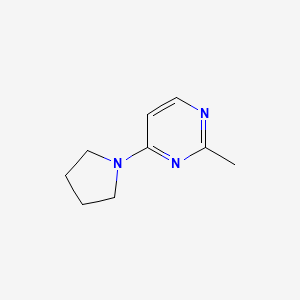![molecular formula C13H20N2O2 B2969251 rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile CAS No. 1556097-73-4](/img/structure/B2969251.png)
rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile" is a synthetic organic molecule that features an oxazine ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile typically involves a multi-step process:
Cyclization Reaction: : The starting materials include allyl-substituted amines and benzyl-protected 1,4-dioxane derivatives. These undergo cyclization under acidic conditions to form the oxazine ring.
Hydroxymethylation: : Introduction of the hydroxymethyl group is usually performed using formaldehyde in the presence of a base such as sodium hydroxide.
Nitrile Formation: : The nitrile group is often introduced via a dehydration reaction using reagents like phosphorus pentoxide.
Industrial Production Methods
Scaling up this synthesis for industrial purposes involves optimizing the reaction conditions to increase yield and purity. This includes using continuous flow reactors to streamline the cyclization process and applying advanced purification techniques like chromatography to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, typically using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: : The nitrile group can be reduced to primary amines using reducing agents like LiAlH₄ (Lithium Aluminium Hydride).
Substitution: : The allyl group is reactive towards nucleophilic substitution reactions, allowing the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : PCC, KMnO₄ (Potassium Permanganate).
Reducing Agents: : LiAlH₄, NaBH₄ (Sodium Borohydride).
Bases: : Sodium Hydroxide, Potassium Carbonate.
Major Products
Oxidation Products: : Aldehydes, Carboxylic Acids.
Reduction Products: : Primary Amines.
Substitution Products: : Allyl-substituted derivatives.
Applications De Recherche Scientifique
The compound has a wide array of applications in different fields:
Chemistry: : Used as a starting material for the synthesis of more complex molecules.
Biology: : Functions as a probe to study enzyme activities due to its reactivity.
Medicine: : Potential pharmacological activities such as antimicrobial or anticancer properties.
Industry: : Used in the production of specialty chemicals and materials.
Mécanisme D'action
The precise mechanism by which rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile exerts its effects depends on the specific application. For example, its potential antimicrobial activity might involve disrupting bacterial cell walls or interfering with protein synthesis. Molecular targets and pathways typically involve interaction with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Compared to other oxazine derivatives, rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is unique in its combination of functional groups, offering distinct reactivity and biological activity. Similar compounds include:
rac-(4aS,8aS)-4-Allyl-3-methylbenzo[b][1,4]oxazine-3-carbonitrile
rac-(4aS,8aS)-4-Allyl-3-hydroxymethylbenzo[b][1,4]oxazine-3-carboxamide
Propriétés
IUPAC Name |
(4aS,8aS)-3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-7-15-11-5-3-4-6-12(11)17-10-13(15,8-14)9-16/h2,11-12,16H,1,3-7,9-10H2/t11-,12-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNRXYOPCEPFW-VYAYZGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CCCCC2OCC1(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1[C@H]2CCCC[C@@H]2OCC1(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2969168.png)
![3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2969169.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)
![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)


![1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole](/img/structure/B2969181.png)
![Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2969183.png)
![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide hydrochloride](/img/structure/B2969187.png)


![2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2969191.png)
